Ethyl 2-[5-(aminomethyl)thiophen-2-yl]acetate
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Overview
Description
Ethyl 2-[5-(aminomethyl)thiophen-2-yl]acetate is an organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both an ester group and an aminomethyl group attached to the thiophene ring makes it a versatile molecule for chemical modifications and functionalization.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[5-(aminomethyl)thiophen-2-yl]acetate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, where formaldehyde and a primary amine react with the thiophene ring.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Types of Reactions:
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized derivatives of the thiophene ring.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted thiophene derivatives with different functional groups.
Scientific Research Applications
Ethyl 2-[5-(aminomethyl)thiophen-2-yl]acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-[5-(aminomethyl)thiophen-2-yl]acetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 2-[5-(aminomethyl)thiophen-2-yl]acetate: Unique due to the presence of both an ester and an aminomethyl group on the thiophene ring.
2-Acetyl-5-methylthiophene: Contains an acetyl group instead of an ester and aminomethyl group.
Thiophene-2-carboxylic acid: Lacks the aminomethyl group and has a carboxylic acid group instead.
Properties
IUPAC Name |
ethyl 2-[5-(aminomethyl)thiophen-2-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-2-12-9(11)5-7-3-4-8(6-10)13-7/h3-4H,2,5-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUBZDASJHXAOBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(S1)CN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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